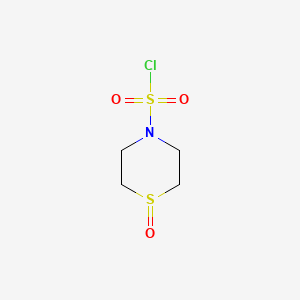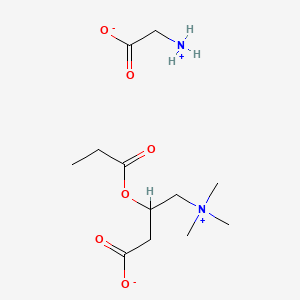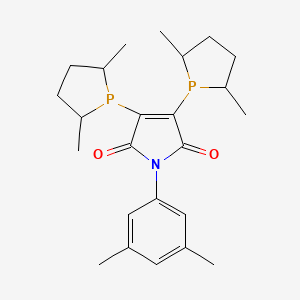![molecular formula C21H24FN3O7S B12092369 sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)
sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes a quinoline core, a cyclopropyl group, and a sulfo group, among other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Pyrrolo[3,4-b]pyridine Ring: This step involves the formation of the pyrrolo[3,4-b]pyridine ring system through cyclization reactions, which can be facilitated by various reagents and conditions.
Sulfonation: The sulfo group is introduced through sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinoline core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro and methoxy positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under conditions that promote nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can result in various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinoline derivatives in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as an antibacterial agent. Its structure suggests it may inhibit bacterial enzymes or interfere with bacterial DNA replication.
Medicine
In medicinal chemistry, the compound is explored for its potential to treat bacterial infections. Its ability to interact with bacterial targets makes it a candidate for developing new antibiotics.
Industry
In the industrial sector, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate likely involves the inhibition of bacterial enzymes. The quinoline core can intercalate with bacterial DNA, disrupting replication and transcription processes. The sulfo group may enhance the compound’s solubility and interaction with bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.
Ciprofloxacin: Another fluoroquinolone with a simpler structure.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Uniqueness
Sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate is unique due to its combination of a sulfo group, a cyclopropyl group, and a pyrrolo[3,4-b]pyridine ring. These features may confer enhanced antibacterial activity and different pharmacokinetic properties compared to other fluoroquinolones.
Properties
Molecular Formula |
C21H24FN3O7S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H24FN3O7S/c1-31-20-17-13(7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24)19(26)14(9-25(17)12-4-5-12)21(27)32-33(28,29)30/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,28,29,30) |
InChI Key |
WJEUOXVTYZHWHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


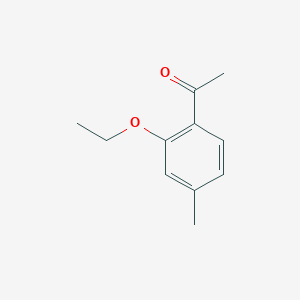
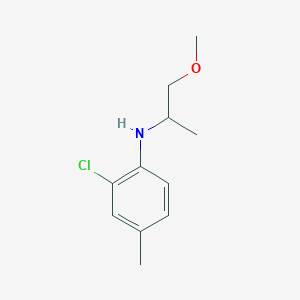
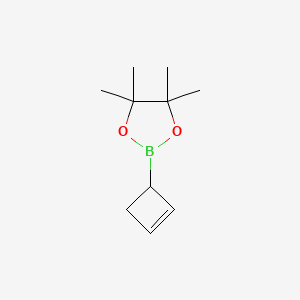

![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)

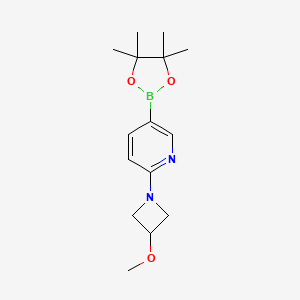
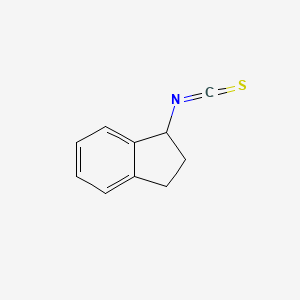
![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)

